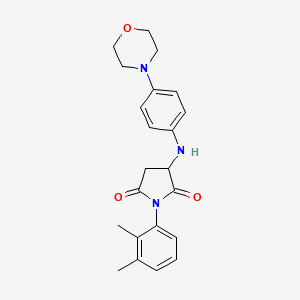
1-(2,3-Dimethylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPD or N-phenylamido-cyclohexyldione and is primarily used as a research chemical. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Gulevskaya et al. (1999) on purines, pyrimidines, and fused systems based on them discusses the reactivity of related compounds with ammonia or primary amines in the presence of an oxidant to yield 4-amino derivatives. This research highlights the synthetic versatility of pyrimidine derivatives and their potential applications in designing new molecules (Gulevskaya, Besedin, & Pozharskii, 1999).
Šafár̆ et al. (2000) investigated the dichotomy in the ring-opening reaction of certain diones with cyclic secondary amines. This study provides insights into the synthetic pathways for creating novel heterocyclic compounds, which could have implications for developing new materials or pharmaceuticals (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
Potential Applications in Material Science
Amirnasr et al. (2001) synthesized and characterized Co(III) complexes involving morpholine and pyrrolidine. This work could be relevant for the development of coordination compounds with specific optical or catalytic properties, potentially useful in material science or catalysis (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
Kaynak, Özbey, and Karalı (2013) focused on the synthesis and crystal structures of novel compounds involving morpholinomethyl groups. The detailed analysis of molecular interactions in these compounds can inform the design of materials with desired physical properties (Kaynak, Özbey, & Karalı, 2013).
Heterocyclic Chemistry
The work by Purrello & Vullo (1974) on the reaction of ω-cyanoacetophenone derivatives with secondary amines leading to new aminopyridine derivatives demonstrates the utility of such reactions in heterocyclic chemistry. This research could be relevant for developing new heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Purrello & Vullo, 1974).
Sun, Zhang, Xia, and Yan (2009) explored domino reactions involving secondary amines to yield dihydrothiophene derivatives. This study highlights the potential of such reactions in synthesizing complex heterocyclic structures, which could have implications in medicinal chemistry and material science (Sun, Zhang, Xia, & Yan, 2009).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-4-3-5-20(16(15)2)25-21(26)14-19(22(25)27)23-17-6-8-18(9-7-17)24-10-12-28-13-11-24/h3-9,19,23H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQKHRGODYOBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)
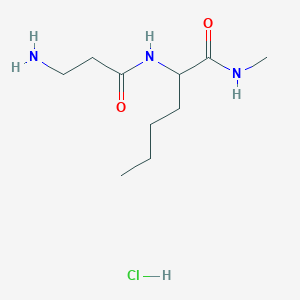
![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)
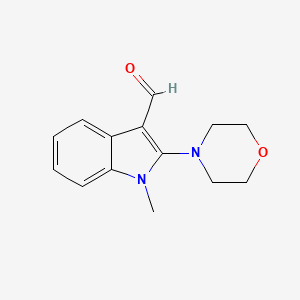
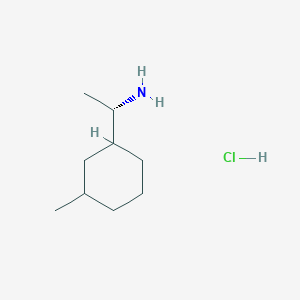
![2-Phenyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one](/img/structure/B2537721.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)
![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)
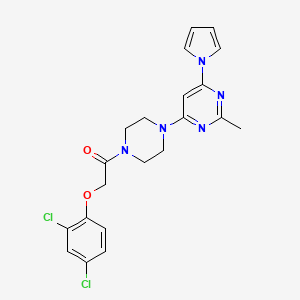
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)
![methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2537732.png)
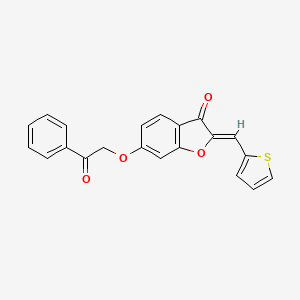
![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)
